molecular formula C20H26N4O2 B255823 2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile

2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile

Katalognummer B255823
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: UYDFVQJEMQPZFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a derivative of oxazole and piperazine and has been found to exhibit promising pharmacological properties.

Wissenschaftliche Forschungsanwendungen

2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in drug development. This compound has been found to exhibit potent antipsychotic, anxiolytic, and antidepressant effects in animal models. It has also been shown to have potential applications in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease. The compound has been found to act on multiple neurotransmitter systems, including dopamine, serotonin, and norepinephrine, making it a promising candidate for the development of novel therapeutics.

Wirkmechanismus

The mechanism of action of 2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile is not fully understood. However, it has been proposed that the compound acts as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor agonist. This results in the modulation of dopaminergic and serotonergic neurotransmission, leading to the observed pharmacological effects.
Biochemical and Physiological Effects:
2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to increase the release of dopamine and serotonin in the prefrontal cortex and striatum, leading to the observed antipsychotic and antidepressant effects. It has also been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, the compound has been shown to have anxiolytic effects, which may be mediated by its action on the serotonin 5-HT1A receptor.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile in lab experiments include its potent pharmacological effects and its ability to modulate multiple neurotransmitter systems. However, the compound has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. Careful consideration should be taken when designing experiments using this compound to ensure its safe and effective use.

Zukünftige Richtungen

There are several future directions for the study of 2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile. One area of interest is the development of novel therapeutics based on the compound's pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on different neurotransmitter systems. Finally, future research could investigate the potential applications of the compound in the treatment of other neurological and psychiatric disorders.

Synthesemethoden

The synthesis of 2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile involves the reaction of 4-(4-methoxyphenyl)piperazine with ethyl 2-bromo-3-methylbutyrate in the presence of potassium carbonate. The resulting product is then treated with sodium hydroxide to yield 2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile. This synthesis method has been optimized to yield high purity and high yield of the final product.

Eigenschaften

Produktname

2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile

Molekularformel

C20H26N4O2

Molekulargewicht

354.4 g/mol

IUPAC-Name

5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H26N4O2/c1-4-15(5-2)19-22-18(14-21)20(26-19)24-12-10-23(11-13-24)16-6-8-17(25-3)9-7-16/h6-9,15H,4-5,10-13H2,1-3H3

InChI-Schlüssel

UYDFVQJEMQPZFC-UHFFFAOYSA-N

SMILES

CCC(CC)C1=NC(=C(O1)N2CCN(CC2)C3=CC=C(C=C3)OC)C#N

Kanonische SMILES

CCC(CC)C1=NC(=C(O1)N2CCN(CC2)C3=CC=C(C=C3)OC)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.